molecular formula C12H14O3 B6229194 6-phenyloxane-2-carboxylic acid, Mixture of diastereomers CAS No. 1880275-37-5

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B6229194
CAS No.: 1880275-37-5
M. Wt: 206.2
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Description

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers, is a compound that consists of a mixture of stereoisomers Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyloxane-2-carboxylic acid, Mixture of diastereomers, typically involves the formation of the oxane ring followed by the introduction of the phenyl and carboxylic acid groups. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxane ring. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, and the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the separation of diastereomers can be achieved through chromatographic techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers, can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxane ring can be reduced under specific conditions to form different products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers, has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and stereochemistry.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-phenyloxane-2-carboxylic acid, Mixture of diastereomers, involves its interaction with specific molecular targets. The oxane ring and phenyl group can interact with enzymes or receptors, leading to changes in their activity. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-phenyloxane-2-carboxylic acid (single diastereomer): This compound is similar but consists of a single diastereomer rather than a mixture.

    6-phenyloxane-3-carboxylic acid: Differing in the position of the carboxylic acid group.

    6-phenyloxane-2-methylcarboxylic acid: Differing in the substitution on the oxane ring.

Uniqueness

6-phenyloxane-2-carboxylic acid, Mixture of diastereomers, is unique due to its mixture of stereoisomers, which can exhibit different chemical and biological properties compared to single diastereomers. This mixture can provide insights into stereochemical effects on reactivity and interactions with biological targets.

Properties

CAS No.

1880275-37-5

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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